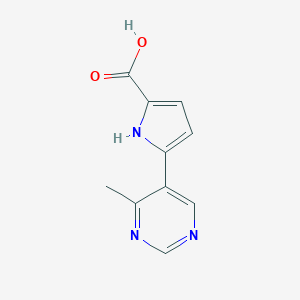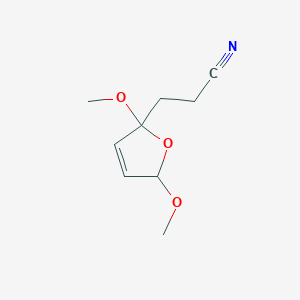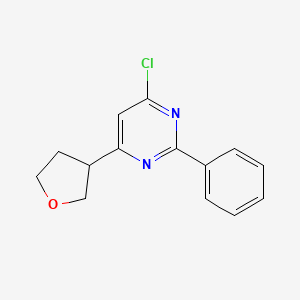
2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(メチル(2-メチル-6-(ピロリジン-1-イル)ピリミジン-4-イル)アミノ)酢酸は、ピロリジン環とピリミジン環を含む複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(メチル(2-メチル-6-(ピロリジン-1-イル)ピリミジン-4-イル)アミノ)酢酸の合成は、通常、複数のステップを伴います。 一般的な方法の1つは、6-メチル-2-(ピロリジン-1-イル)ピリミジン-4(3H)-オンとクロロ酢酸メチルを反応させ、続いてヒドラジン分解を行うことで目的化合物を得る方法です 。反応条件には、多くの場合、高温とエタノールやメタノールなどの溶媒の使用が含まれます。
工業的生産方法
本化合物の工業的生産方法は、文献ではあまりよく記載されていません。 大規模合成には、収率と純度を最大化するための反応条件の最適化、および効率を向上させるための連続フローリアクターの使用が必要になる可能性があります。
化学反応解析
反応の種類
2-(メチル(2-メチル-6-(ピロリジン-1-イル)ピリミジン-4-イル)アミノ)酢酸は、次のようなさまざまな化学反応を受けることができます。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進することができます。
還元: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬が関与する可能性があります。
置換: 求核置換反応は、特にピリミジン環で、ハロアルカンなどの試薬を使用して発生する可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってカルボン酸が生成される場合がありますが、還元によってアルコールやアミンが生成される可能性があります。
科学研究への応用
2-(メチル(2-メチル-6-(ピロリジン-1-イル)ピリミジン-4-イル)アミノ)酢酸は、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: さまざまな生物活性を持つ生物活性分子としての可能性について調査されています。
医学: 抗炎症作用や抗菌作用など、潜在的な治療効果について探求されています。
化学反応の分析
Types of Reactions
2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
2-(メチル(2-メチル-6-(ピロリジン-1-イル)ピリミジン-4-イル)アミノ)酢酸の作用機序は、特定の分子標的との相互作用を伴います。 ピロリジン環とピリミジン環により、この化合物はさまざまな酵素や受容体に結合し、それらの活性を調節することができます。 この相互作用は、細胞経路やプロセスに影響を与え、観察される生物学的効果をもたらす可能性があります .
類似化合物との比較
類似化合物
- 6-メチル-2-(ピロリジン-1-イル)ピリミジン-4(3H)-オン
- 2-{[6-メチル-2-(ピロリジン-1-イル)ピリミジン-4-イル]オキシ}アセトヒドラジド
独自性
2-(メチル(2-メチル-6-(ピロリジン-1-イル)ピリミジン-4-イル)アミノ)酢酸は、その特定の構造的特徴によってユニークです。これは、異なる化学的および生物学的特性を付与します。 ピロリジン環とピリミジン環の両方の存在により、生物学的標的との多様な相互作用が可能になり、研究や潜在的な治療的用途のための貴重な化合物となっています .
特性
分子式 |
C12H18N4O2 |
|---|---|
分子量 |
250.30 g/mol |
IUPAC名 |
2-[methyl-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C12H18N4O2/c1-9-13-10(15(2)8-12(17)18)7-11(14-9)16-5-3-4-6-16/h7H,3-6,8H2,1-2H3,(H,17,18) |
InChIキー |
RHNCHJZTOQQMFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)N(C)CC(=O)O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)


![Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B11780775.png)
![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)

![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)



![2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B11780818.png)



